molecular formula C6H8F4O2 B14397531 Propyl 2,2,3,3-tetrafluoropropanoate CAS No. 89841-60-1

Propyl 2,2,3,3-tetrafluoropropanoate

Cat. No.: B14397531
CAS No.: 89841-60-1
M. Wt: 188.12 g/mol
InChI Key: UWWBDCQIJGMTPL-UHFFFAOYSA-N
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Description

Propyl 2,2,3,3-tetrafluoropropanoate is an organic compound characterized by the presence of fluorine atoms in its structure. This compound is part of the family of fluorinated esters, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,2,3,3-tetrafluoropropanoate can be synthesized through the esterification of 2,2,3,3-tetrafluoropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also involve the use of advanced purification techniques, such as distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include propyl 2,2,3,3-tetrafluoropropanoic acid (oxidation), propyl 2,2,3,3-tetrafluoropropanol (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

Propyl 2,2,3,3-tetrafluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Propyl 2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Propyl 2,2,3,3-tetrafluoropropanoate can be compared with other fluorinated esters, such as methyl 2,2,3,3-tetrafluoropropanoate and ethyl 2,2,3,3-tetrafluoropropanoate. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. The unique combination of fluorine atoms and the propyl group in this compound makes it distinct and valuable for specific applications.

Properties

CAS No.

89841-60-1

Molecular Formula

C6H8F4O2

Molecular Weight

188.12 g/mol

IUPAC Name

propyl 2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C6H8F4O2/c1-2-3-12-5(11)6(9,10)4(7)8/h4H,2-3H2,1H3

InChI Key

UWWBDCQIJGMTPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(F)F)(F)F

Origin of Product

United States

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